2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide
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Overview
Description
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C15H22N2O3 It is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to introduce the desired functional groups . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
Scientific Research Applications
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
N-(3-tert-butoxy-3-oxopropyl) glycine: A related compound used in polymer chemistry.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylisonicotinamide stands out due to its combination of tert-butoxy and cyclopropoxy groups, which confer unique reactivity and properties. This makes it distinct from other similar compounds and valuable in various research applications.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-13-12(19-10-6-7-10)11(8-9-16-13)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
UMSCTAMOPOGMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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